molecular formula C9H9ClF6N2O B2550726 2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride CAS No. 2375276-05-2

2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride

Cat. No.: B2550726
CAS No.: 2375276-05-2
M. Wt: 310.62
InChI Key: NAVPKLKMOBHKRM-UBKPWBPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride is a useful research compound. Its molecular formula is C9H9ClF6N2O and its molecular weight is 310.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Trifluoroacetylation of Arenes

Trifluoroacetylated compounds, similar to the chemical , have been utilized in the trifluoroacetylation of arenes under Friedel-Crafts conditions. This process involves the reaction of arenes with trifluoroacetylating agents to produce trifluoromethyl aryl ketones. These reactions are notable for their good isolated yields, showcasing the utility of trifluoroacetyl groups in synthetic organic chemistry (Keumi et al., 1990).

Synthesis of Highly Substituted Piperidines

Compounds related to the one have been employed in the efficient and diastereoselective synthesis of highly substituted piperidines. These syntheses involve multi-component reactions that highlight the versatility of these chemical entities in constructing complex nitrogen-containing heterocycles, which are common motifs in many bioactive molecules (Sajadikhah et al., 2014).

Building Blocks for Fluorinated Nitrogen Heterocycles

Trifluoroacetimidoyl chlorides, closely related to the target compound, have been described as more stable and useful synthetic blocks due to the electron-withdrawing effect of the fluorine atom. These compounds have been utilized in reactions with nucleophiles to produce trifluoroacetamidines, which serve as precursors for CF3-containing heterocycles. This highlights their importance in the synthesis of fluorinated nitrogen heterocycles, which are valuable in medicinal chemistry and materials science (Uneyama et al., 1991).

Sensor Applications

Related trifluoroacetyl compounds have been synthesized and utilized as chemodosimetric sensors. For instance, trifluoroacetyl acetonate derivatives have been employed for the selective detection of hydrazine, demonstrating their potential application in environmental monitoring and safety. These compounds exhibit selective reactivity and discernible color and fluorescence changes upon reacting with specific analytes (Lee et al., 2013).

Glycoside Synthesis

In the field of carbohydrate chemistry, 1-benzenesulfinyl piperidine/trifluoromethanesulfonic anhydride has been used as a potent combination of reagents for converting thioglycosides to glycosyl triflates. This process facilitates the formation of diverse glycosidic linkages, showcasing the role of trifluoroacetyl-related compounds in the synthesis of complex oligosaccharides (Crich & Smith, 2001).

Properties

IUPAC Name

2,2,2-trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF6N2O/c10-6(8(11,12)13)17-5-2-1-3-18(4-5)7(19)9(14,15)16/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAVPKLKMOBHKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C(F)(F)F)N=C(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.